N-(2-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c21-16-8-4-5-9-17(16)24-20(26)15-11-25(12-15)19-10-18(22-13-23-19)14-6-2-1-3-7-14/h1-10,13,15H,11-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAODZBJMRDVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the azetidine class and features a fluorinated phenyl group and a pyrimidine moiety. Its chemical formula is , with a molecular weight of approximately 334.36 g/mol. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetics and biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Phosphodiesterases (PDEs) : This compound has been identified as a potential inhibitor of phosphodiesterase 10A (PDE10A), which plays a critical role in the regulation of intracellular signaling pathways associated with neurodegenerative diseases .
- Cytotoxicity : Preliminary studies have shown that azetidine derivatives can exhibit significant cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .
- Antiviral Activity : Some related azetidine compounds have demonstrated antiviral properties against viruses such as Vaccinia virus and Human Coronavirus, suggesting a broader spectrum of biological activity .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:
| Study | Biological Activity | Cell Line/Model | Efficacy (IC50) | Notes |
|---|---|---|---|---|
| Study 1 | PDE10A Inhibition | HEK293 cells | Not specified | Implicated in neuroprotection |
| Study 2 | Cytotoxicity | HL60 (leukemia) | 0.41 µM | Significant cytotoxic effects observed |
| Study 3 | Antiviral Activity | Various viral models | Weak activity | Limited effectiveness against tested viruses |
Case Studies and Research Findings
- Neuroprotective Effects : A study investigating PDE10A inhibitors highlighted the potential for this compound to provide neuroprotective effects in models of neurodegeneration. The inhibition of PDE10A leads to increased levels of cyclic AMP, promoting neuronal survival .
- Cytotoxic Evaluation : In vitro tests on HL60 cells demonstrated that this compound exhibits significant cytotoxicity, with an IC50 value indicating potent activity against leukemia cells. This suggests its potential as an anticancer agent .
- Antiviral Studies : Although some azetidine derivatives have shown antiviral activity, further research is necessary to evaluate the specific efficacy of this compound against viral pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several fluorophenyl-containing analogs, particularly fentanyl derivatives and synthetic opioids listed in . Below is a detailed comparison based on substituents, pharmacological implications, and regulatory status:
Key Structural and Functional Differences:
Core Ring System :
- The target compound employs an azetidine (4-membered ring), whereas fentanyl analogs use a piperidine (6-membered ring). Azetidine’s smaller ring size may alter conformational flexibility and receptor-binding kinetics compared to piperidine-based opioids .
- The 6-phenylpyrimidin-4-yl group in the target compound is distinct from the phenylethyl or acyl groups in fentanyl analogs, suggesting divergent target selectivity (e.g., kinase inhibition vs. opioid receptor agonism).
Pharmacological Implications: Fluorine at the ortho position on the phenyl ring is a common feature in both the target compound and fentanyl analogs. The carboxamide linkage in the target compound may reduce μ-opioid receptor affinity compared to the acrylamide or propanamide groups in fentanyl analogs, which are optimized for receptor activation.
Regulatory Status :
- While fentanyl analogs listed in are explicitly controlled due to their opioid activity and public health risks, the target compound’s pharmacological profile remains undefined in regulatory contexts. This absence from controlled substance lists highlights its status as a research chemical with unverified safety and efficacy .
Research Findings and Methodological Considerations
- Structural Analysis : The SHELX software suite ( ) is widely used for crystallographic refinement of small molecules, including azetidine and pyrimidine derivatives. Such tools could resolve the target compound’s 3D conformation and intermolecular interactions, aiding in SAR (structure-activity relationship) studies.
- Quantitative Assays : The Bradford method ( ) might be employed to quantify protein targets (e.g., kinases) during biochemical profiling of the compound, though this is speculative based on the evidence provided.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
